
4-Brom-3-methylbenzol-1,2-diamin
Übersicht
Beschreibung
4-Bromo-3-methylbenzene-1,2-diamine is a chemical compound with the formula C₇H₉BrN₂ . It is typically stored in a dark place under an inert atmosphere at refrigerator temperatures .
Synthesis Analysis
The synthesis of 4-Bromo-3-methylbenzene-1,2-diamine can be achieved through a multistep process. The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the acetylation of 1,2-diaminobenzene, followed by bromination and alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromo group, a methyl group, and two amine groups .Physical And Chemical Properties Analysis
4-Bromo-3-methylbenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 201.07 .Wissenschaftliche Forschungsanwendungen
Synthese von makrocyclischen Schiff-Base-Verbindungen
4-Brom-3-methylbenzol-1,2-diamin: wird bei der Synthese von makrocyclischen Schiff-Base-Verbindungen verwendet. Diese Verbindungen sind aufgrund ihrer Koordinationschemie mit N-Atom-haltigen Liganden bedeutend, die entscheidend für die Entwicklung von Metallverbindungen mit umfassenden Anwendungen in der physikalisch-chemischen und biochemischen Feld sind .
Antibakterielle Aktivität
Die synthetisierten makrocyclischen Schiff-Base-Verbindungen unter Verwendung von This compound zeigten eine moderate Aktivität gegen Bakterien wie S. aureus und S. typhi. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hin .
Herstellung von Dioxomolybdän (VI) Verbindungen
In der Koordinationschemie wird This compound zur Herstellung von Dioxomolybdän (VI) Verbindungen verwendet. Diese Verbindungen wurden auf ihre potenzielle antibakterielle Aktivität charakterisiert, was neue Wege für die Forschung in der medizinischen Chemie eröffnet .
Entwicklung von Antitumormitteln
Die Schiff-Base-Verbindungen, die von This compound abgeleitet sind, wurden auf ihre Antitumoreigenschaften untersucht. Die Metallverbindungen dieser Basen zeigen tendenziell eine höhere Antitumoraktivität als der isolierte Ligand .
Modellierung von Metalloproteinen und Enzymen
Schiff-Base-Verbindungen, die This compound enthalten, können die Metallpositionen in Metalloproteinen und Enzymen modellieren. Dies ist entscheidend für das Verständnis der Struktur und Funktion dieser biologischen Moleküle in der bioanorganischen Chemie .
Bildung chemischer Derivate
Die Verbindung ist auch an der Bildung von Derivaten durch Chlorierungsprozesse beteiligt. Dies führt zur Produktion verschiedener chemischer Entitäten wie Hydroxysäuren und methylierten Produkten, die in der synthetischen organischen Chemie wertvoll sind.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-3-methylbenzene-1,2-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for the compound .
Mode of Action
The mode of action of 4-Bromo-3-methylbenzene-1,2-diamine involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-methylbenzene-1,2-diamine involve the electrophilic aromatic substitution reactions of benzene . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the organic compound .
Result of Action
The result of the action of 4-Bromo-3-methylbenzene-1,2-diamine is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction . The substituted benzene ring is a key component in many organic compounds and can influence their properties and functions.
Eigenschaften
IUPAC Name |
4-bromo-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZQNBSYFRCDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731275 | |
| Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952511-74-9 | |
| Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
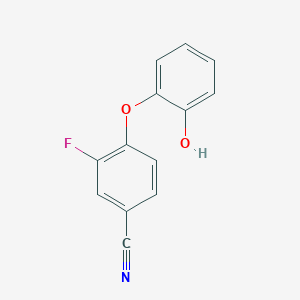
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
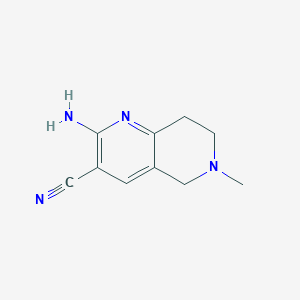
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)

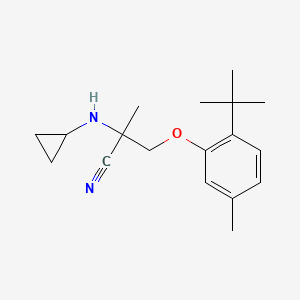
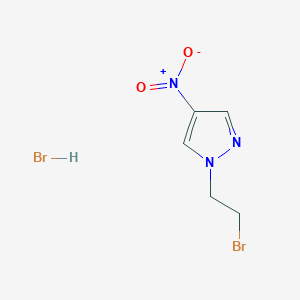
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
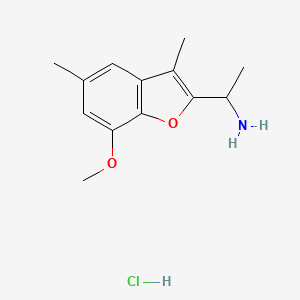
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
